

TDI-11861: A Comprehensive Technical Guide to its Binding Affinity and Kinetics

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An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: **TDI-11861** is a potent and selective second-generation inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] It has garnered significant interest as a potential non-hormonal, on-demand male contraceptive.[3][4][5][6] This technical guide provides a detailed overview of the binding affinity and kinetic properties of **TDI-11861**, compiling key data from published literature to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Binding and Kinetic Parameters

TDI-11861 exhibits high affinity for sAC, characterized by a low nanomolar dissociation constant (Kd) and IC50 values.[1][7] A key feature of **TDI-11861** is its significantly slow dissociation rate, resulting in a long residence time on its target.[1][8][9] This prolonged engagement with sAC is a critical attribute, particularly for its potential application as an ondemand contraceptive, as it can counteract the effects of dilution in the physiological environment.[1][8]

Data Presentation: Quantitative Summary

The following tables summarize the reported binding affinity and kinetic data for **TDI-11861** in various experimental settings.



Table 1: Binding Affinity and Potency of TDI-11861

Parameter	Value	Species	Assay Type	Reference
Biochemical IC50	3.3 nM	Human	Purified sAC protein activity assay	[1][7]
3 nM	Human	in vitro adenylyl cyclase activity	[8][10][11]	
≤ 2.5 nM	Human	Standard in vitro sAC activity assay	[12]	_
1.7 nM	Human	Subnanomolar in vitro sAC activity assay	[12]	_
5.1 nM	Human	Biochemical IC50	[12]	_
Cellular IC50	5.5 nM	Rat	sAC-mediated cAMP accumulation in 4-4 cells	[1][7]
7 nM	Rat	sAC-dependent cAMP accumulation in sAC- overexpressing 4-4 cells	[8][10]	
Dissociation Constant (Kd)	1.4 nM	Human	Surface Plasmon Resonance (SPR)	[1][7][10]

Table 2: Kinetic Parameters of TDI-11861 Binding to sAC

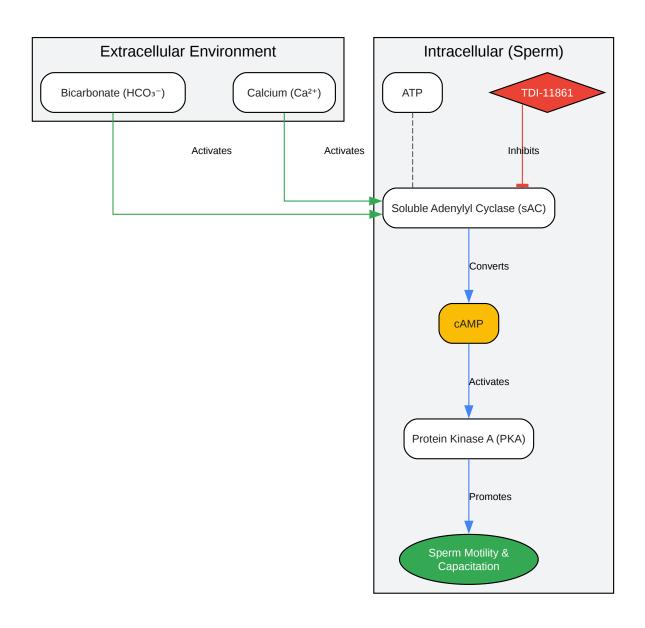


Parameter	Value	Temperature	Method	Reference
Association Rate (kon)	2.1 x 10 ⁵ M ⁻¹ s ⁻¹	Not Specified	SPR	[10]
Dissociation Rate (koff)	0.3 x 10 ⁻³ s ⁻¹	Not Specified	SPR	[10]
Residence Time (1/koff)	3181 s (~53 min)	Not Specified	SPR	[1]
1220 s (~20 min)	Not Specified	Jump Dilution Recovery Assay	[1]	
61.5 min	Not Specified	SPR	[8][9][11]	_
391 s (~6.5 min)	37°C	Not Specified	[13]	_

Signaling Pathway and Mechanism of Action

TDI-11861 acts by inhibiting soluble adenylyl cyclase (sAC), a key enzyme in the production of the second messenger cyclic adenosine monophosphate (cAMP).[4] In the context of sperm function, sAC is activated by bicarbonate and calcium, leading to a rise in intracellular cAMP. [14] This cAMP increase is crucial for sperm motility and capacitation, the process that enables sperm to fertilize an egg.[4][14] By binding to sAC, **TDI-11861** prevents the synthesis of cAMP, thereby inhibiting sperm motility and rendering them incapable of fertilization.[3][5][6]





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Caption: Signaling pathway of sAC activation and inhibition by TDI-11861 in sperm.

Experimental Protocols



The binding affinity and kinetics of **TDI-11861** have been primarily characterized using Surface Plasmon Resonance (SPR) and jump dilution recovery assays.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

- Immobilization: Purified human sAC protein is immobilized on the surface of a sensor chip.
 [10]
- Association: A solution containing TDI-11861 at various concentrations is flowed over the sensor chip, allowing the inhibitor to bind to the immobilized sAC.[10] The change in the refractive index at the surface, proportional to the amount of bound inhibitor, is monitored over time.
- Dissociation: The inhibitor solution is replaced with a buffer-only solution, and the dissociation of TDI-11861 from sAC is monitored.[10]
- Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a
 1:1 binding model to determine the association rate constant (kon), the dissociation rate
 constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[10]



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Caption: Workflow for determining **TDI-11861** binding kinetics using SPR.

Jump Dilution Recovery Assay





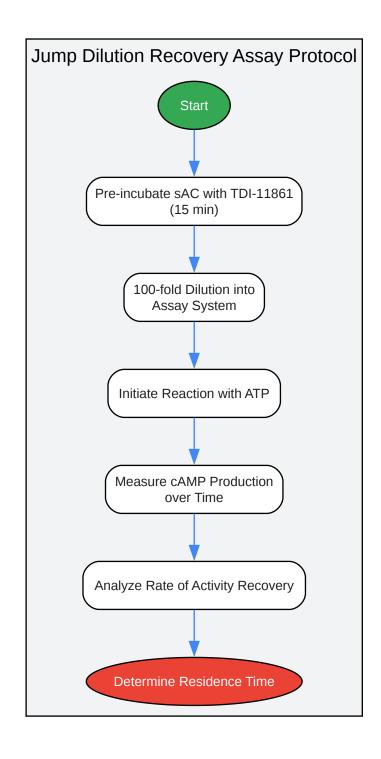


This assay provides an independent measure of the inhibitor's residence time by assessing the recovery of enzyme activity after rapid dilution of the enzyme-inhibitor complex.

Methodology:

- Pre-incubation: sAC protein (at 5x the standard assay concentration) is pre-incubated with TDI-11861 (at 10x its IC50 concentration) for 15 minutes to allow the binding to reach equilibrium.[1]
- Dilution: The pre-incubated sAC-inhibitor complex is then diluted 100-fold into the standard sAC activity assay system.[1]
- Activity Measurement: The cyclase activity is initiated by adding the substrate ATP, and the rate of cAMP production is measured at various time points over an hour.[1]
- Data Analysis: For an inhibitor with a long residence time like TDI-11861, the enzymatic rate
 will be low at early time points and will gradually increase as the inhibitor dissociates. The
 time taken to regain the uninhibited rate of sAC activity is used to determine the residence
 time.[1]





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Caption: Workflow for the jump dilution recovery assay.

Conclusion



TDI-11861 is a high-affinity inhibitor of soluble adenylyl cyclase with a notably slow dissociation rate, leading to a prolonged residence time on its target. These properties have been quantitatively characterized through various biochemical and biophysical assays, including enzymatic activity assays and Surface Plasmon Resonance. The detailed understanding of its binding affinity and kinetics is paramount for its ongoing development as a novel, non-hormonal male contraceptive and for its use as a chemical probe to study the biology of sAC. The experimental protocols outlined in this guide provide a basis for the replication and further investigation of these critical parameters.

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